molecular formula C13H17NO4 B1419592 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid CAS No. 1212287-17-6

5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

Cat. No. B1419592
M. Wt: 251.28 g/mol
InChI Key: HGUUWQAHRIKVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Kuran et al. (2013) explored the synthesis of a series of heterocyclic compounds containing a moiety similar to 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid. These compounds were characterized and tested for cytotoxic properties in K562 and HeLa cells (Kuran et al., 2013).

  • Heparanase Inhibitors : Courtney et al. (2004) described a novel class of compounds related to 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid as inhibitors of heparanase, an enzyme involved in cancer metastasis and angiogenesis. These compounds showed potential as therapeutic agents (Courtney et al., 2004).

  • Crystal Structure Studies : Tewari et al. (2009) conducted a single crystal X-ray study of a compound structurally related to 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid. This study aimed to understand weak interactions in chemical and biological systems, contributing to drug design and material sciences (Tewari et al., 2009).

  • Esterification Products Synthesis : Nadirova et al. (2019) found that the reaction of certain compounds with maleic anhydride led to the formation of acids structurally similar to 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid. This work contributes to the understanding of chemical reactions and product formation in organic chemistry (Nadirova et al., 2019).

  • Integrin Antagonists Development : Deng et al. (2003) synthesized compounds related to 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid as integrin antagonists. This research contributes to the development of novel therapeutic agents (Deng et al., 2003).

properties

IUPAC Name

5-methyl-1,3-dioxo-2-propan-2-yl-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-6(2)14-11(15)8-5-4-7(3)9(13(17)18)10(8)12(14)16/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUUWQAHRIKVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 2
5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 3
5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 4
5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Reactant of Route 6
5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

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